(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with appropriate reagents to introduce the desired functional groups.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride or a similar reagent under controlled conditions.
Final coupling: The final step involves coupling the intermediates to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-tert-butylphenyl)-N-morpholin-4-ylprop-2-enamide: A similar compound with a different functional group.
4-(tert-butyl)-phenyl phenyl ether: Shares the tert-butylphenyl moiety but differs in other structural aspects.
Uniqueness
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-23(2,3)19-7-4-18(5-8-19)6-13-22(26)24-20-9-11-21(12-10-20)30(27,28)25-14-16-29-17-15-25/h4-13H,14-17H2,1-3H3,(H,24,26)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOYIEMOCCMSJB-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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